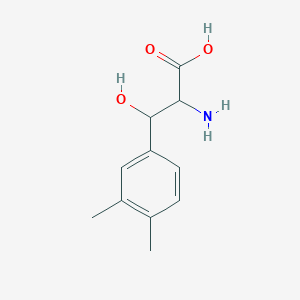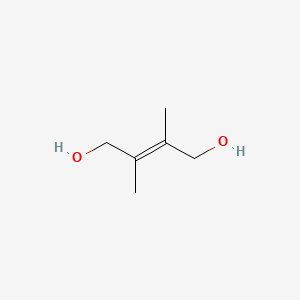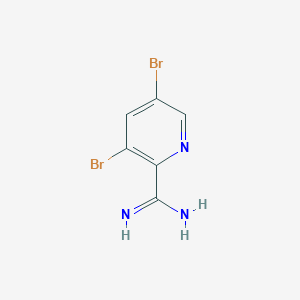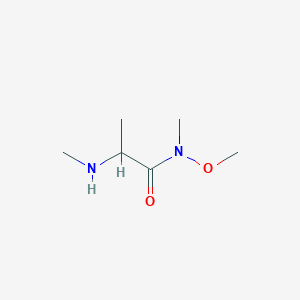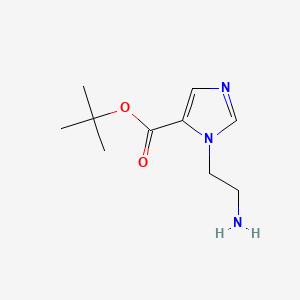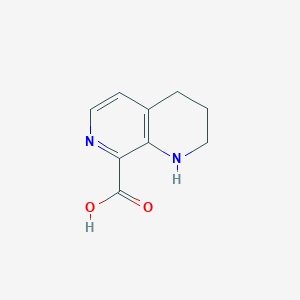![molecular formula C19H19NO5 B13520333 (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid typically involves the protection of the amino group using the Fmoc group. This is followed by the introduction of the hydroxybutanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane and base catalysts like diisopropylethylamine (DIPEA) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers that automate the coupling and deprotection steps. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.
Major Products
The major products formed from these reactions include various protected and deprotected amino acids, which are crucial intermediates in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of longer peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-4-hydroxybutanoic acid: Lacks the Fmoc protecting group, making it less suitable for controlled peptide synthesis.
(2R)-4-({[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid: Uses a different protecting group (Boc), which has different deprotection conditions and stability.
Uniqueness
The presence of the Fmoc group in (2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoic acid provides unique advantages in peptide synthesis, such as ease of removal under mild conditions and compatibility with automated synthesizers. This makes it a preferred choice for researchers and industry professionals working on peptide synthesis.
Eigenschaften
Molekularformel |
C19H19NO5 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C19H19NO5/c21-17(18(22)23)9-10-20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1 |
InChI-Schlüssel |
BVYPRFGDGMVRDG-QGZVFWFLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



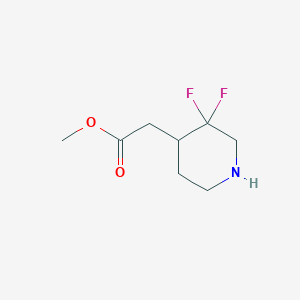
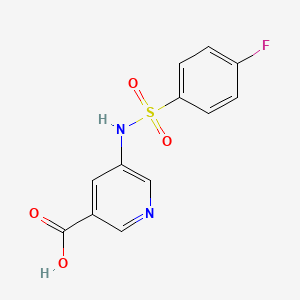

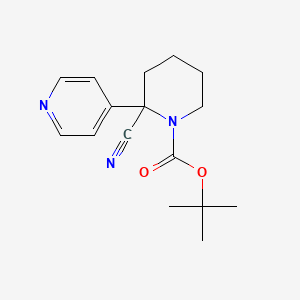
amino}acetic acid hydrochloride](/img/structure/B13520280.png)
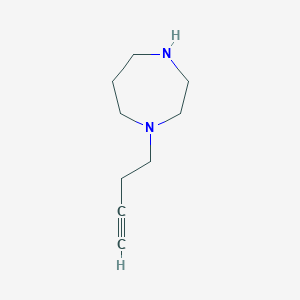
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
